1-(Pyrimidin-5-yl)ethanamine
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Description
Synthesis Analysis
The synthesis of compounds related to 1-(Pyrimidin-5-yl)ethanamine involves several steps, including cyclization reactions and hydrogenation processes. For instance, a series of compounds including 1-(pyrimidin-4-yl)-ethan-1-amines were synthesized through cyclization of N-Boc-alanine-derived ynone with various dinucleophiles, followed by acidolytic removal of the Boc group. This synthesis process resulted in compounds with a pyrimidine ring, which were further analyzed using NMR to elucidate their structures (Svete et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-(Pyrimidin-5-yl)ethanamine and its derivatives is characterized by distinct intramolecular interactions, as revealed through various spectroscopic methods. For instance, NMR and X-ray crystallography have been used to analyze the structure of related compounds, showing the presence of intramolecular stacking in some cases, which influences the overall molecular conformation (Avasthi et al., 2001).
Scientific Research Applications
Application 1: In-MOF Material Synthesis
- Methods of Application : The In-MOF material is prepared using an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L). During the synthesis process, 1,4-benzenedicarboxylate anions (bdc2−) are formed .
- Results or Outcomes : The In-MOF material and its composite with silver (Ag@1) have great sorption capacity. They are also efficient catalysts for fixing CO2 and epoxides .
Application 2: Anti-inflammatory Activities
- Summary of Application : Pyrimidines, including potentially “1-(Pyrimidin-5-yl)ethanamine”, display a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
1-pyrimidin-5-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCPZMRPJBYIFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596431 |
Source
|
Record name | 1-(Pyrimidin-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-5-yl)ethanamine | |
CAS RN |
179323-61-6 |
Source
|
Record name | α-Methyl-5-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179323-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrimidin-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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